Boc-D-Aspartic acid Boc-D-Aspartic acid
Brand Name: Vulcanchem
CAS No.: 62396-48-9
VCID: VC21542560
InChI: InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol

Boc-D-Aspartic acid

CAS No.: 62396-48-9

Cat. No.: VC21542560

Molecular Formula: C9H15NO6

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Aspartic acid - 62396-48-9

CAS No. 62396-48-9
Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Standard InChI InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
Standard InChI Key KAJBMCZQVSQJDE-RXMQYKEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O

Chemical Identity and Structural Characteristics

Boc-D-Aspartic acid, formally known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid, is a protected amino acid derivative with significant importance in organic synthesis and biochemical research. The compound contains a D-configuration of aspartic acid protected with a tert-butyloxycarbonyl (Boc) group at the α-amino position.

Molecular Structure and Identification

Boc-D-Aspartic acid possesses a distinctive molecular structure with specific identifying characteristics that differentiate it from other amino acid derivatives. The essential identification parameters are outlined in Table 1.

Table 1: Identification Parameters of Boc-D-Aspartic Acid

ParameterValue
PubChem CID7021110
CAS Registry Number62396-48-9
Molecular FormulaC₉H₁₅NO₆
Molecular Weight233.22 g/mol
IUPAC Name(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
InChI KeyKAJBMCZQVSQJDE-RXMQYKEDSA-N
SMILESCC(C)(C)OC(=O)NC@HC(=O)O

The compound features a D-configuration at the alpha carbon (C2), which gives it distinct stereochemical properties compared to its L-enantiomer. The Boc protecting group (tert-butyloxycarbonyl) is attached to the alpha-amino group, while both carboxylic acid groups remain unprotected and available for further chemical modifications .

Physical and Chemical Properties

Boc-D-Aspartic acid exhibits specific physical and chemical characteristics that influence its behavior in various applications. These properties are crucial for researchers when considering its use in synthetic protocols or analytical methods.

Table 2: Physical and Chemical Properties of Boc-D-Aspartic Acid

PropertyValueMethod/Reference
Physical AppearanceWhite crystalline solidVisual observation
Exact Mass233.08993720 DaComputed by PubChem 2.2
XLogP3-AA0.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count6Computed by Cactvs 3.4.8.18

The compound's relatively low XLogP3 value (0.1) indicates moderate hydrophilicity, which affects its solubility characteristics in various solvents. The presence of multiple hydrogen bond donors and acceptors contributes to its capacity for intermolecular interactions, affecting crystallization behavior and reactivity patterns .

Synthetic Approaches and Preparation

The preparation of Boc-D-Aspartic acid typically involves protecting the amino group of D-aspartic acid with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry and organic synthesis to prevent unwanted side reactions during sequential transformations.

Standard Synthesis Method

The conventional synthesis of Boc-D-Aspartic acid involves treating D-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, resulting in the formation of a carbamate linkage. The general reaction scheme can be represented as follows:

D-Aspartic acid + Boc₂O + Base → Boc-D-Aspartic acid + CO₂ + tert-Butanol

This reaction typically employs sodium hydroxide or sodium bicarbonate as the base in a mixed solvent system of water and dioxane or tetrahydrofuran (THF). The pH of the reaction mixture is carefully controlled to selectively protect the amino group while leaving the carboxylic acid functionalities intact.

Role in Multistep Synthesis

Boc-D-Aspartic acid serves as an important intermediate in the synthesis of more complex molecules. For instance, in the preparation of N-methyl-D-aspartic acid, Boc-D-aspartic acid is first prepared from D-aspartic acid and then subjected to methylation conditions. This strategic approach prevents undesired dimethylation that might occur if the amino protection step were omitted .

The patent literature indicates that the synthesis of N-methyl-D-aspartic acid involves treating Boc-D-aspartic acid at 60-65°C with concentrated formaldehyde solution (37%) for approximately 5 hours. This reaction exemplifies the utility of Boc-D-aspartic acid as a protected building block that can undergo selective transformations .

Analytical Applications

Boc-D-Aspartic acid and related compounds play significant roles in analytical chemistry, particularly in the development of chromatographic methods for the analysis of chiral amino acids.

Reversed-Phase HPLC Analysis

Research has demonstrated that the use of Boc-protected D-amino acids in derivatization reagents can significantly influence the elution order of amino acid enantiomers in reversed-phase HPLC. Specifically, when Boc-D-Cys is used instead of Boc-L-Cys as a derivatization reagent, the retention order of amino acid enantiomers is reversed on a reversed-phase column .

Table 3: Comparison of Retention Order in HPLC Using Different Chiral Derivatization Reagents

Derivatization ReagentElution OrderAdvantage
OPA + Boc-L-CysL-amino acids elute before D-amino acidsStandard approach
OPA + Boc-D-CysD-amino acids elute before L-amino acidsPrevents overlap of trace D-amino acids with abundant L-forms

This phenomenon has significant practical implications for the analysis of trace levels of D-amino acids in complex samples where L-amino acids predominate. By using Boc-D-derivative reagents, analysts can ensure that the smaller peaks of D-amino acids elute before the larger peaks of L-amino acids, preventing peak overlap and improving quantification accuracy .

Applications in Biochemical Research

Boc-D-Aspartic acid finds various applications in biochemical research, particularly in peptide synthesis and as a building block for more complex molecules.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-D-Aspartic acid serves as a valuable building block for incorporating D-aspartic acid residues into peptides. The Boc protection strategy allows for orthogonal protection schemes where different protecting groups can be selectively removed under specific conditions.

The incorporation of D-amino acids into peptides can:

  • Enhance peptide stability against enzymatic degradation

  • Induce specific conformational changes

  • Improve pharmacokinetic properties

  • Create unique structural motifs with distinct biological activities

Pharmaceutical Development

Boc-D-Aspartic acid contributes to pharmaceutical development as a precursor for bioactive compounds containing D-aspartic acid. These compounds may include:

  • NMDA receptor modulators

  • Enzyme inhibitors

  • Peptidomimetics with improved pharmacological profiles

  • Chiral auxiliaries for asymmetric synthesis

Method Validation and Analytical Performance

The analytical methods involving Boc-protected amino acids, such as those used for chiral amino acid analysis, require rigorous validation to ensure reliability and reproducibility.

Challenges and Future Directions

Despite its utility, working with Boc-D-Aspartic acid presents certain challenges that researchers must address. Additionally, ongoing research continues to expand its applications in various fields.

Technical Challenges

Several technical challenges associated with Boc-D-Aspartic acid include:

  • Selective deprotection of the Boc group in the presence of other functional groups

  • Potential racemization during synthesis or reactions

  • Solubility limitations in certain reaction conditions

  • Precise control of reaction parameters to ensure stereochemical integrity

Emerging Applications

Future directions for Boc-D-Aspartic acid research may include:

  • Development of novel chiral derivatization reagents for improved analytical methods

  • Exploration of its potential in combinatorial chemistry for drug discovery

  • Investigation of its role in creating biomaterials with tailored properties

  • Application in the synthesis of peptide-based catalysts for asymmetric reactions

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator